M2I-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

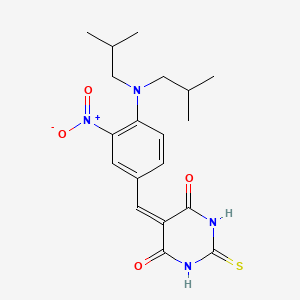

5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(26)27)7-14-17(24)20-19(28)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEKPQUKWLNUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387207 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6063-97-4 | |

| Record name | 5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the novel compound, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This molecule, belonging to the class of benzylidene-2-thioxopyrimidinediones, holds potential for investigation in various therapeutic areas, including oncology and inflammatory diseases, due to the established bioactivity of the pyrimidinedione scaffold. This document provides a comprehensive, albeit theoretical, pathway for its synthesis via a Knoevenagel condensation, outlines expected characterization data, and discusses potential biological activities and associated signaling pathways.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs for a range of conditions. The 2-thioxodihydropyrimidine-4,6-dione (2-thiobarbituric acid) core, in particular, has been a scaffold of interest for the development of novel therapeutic agents. The introduction of a substituted benzylidene moiety at the 5-position can significantly modulate the biological activity of the parent compound. The target molecule, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, incorporates a diisobutylamino group for increased lipophilicity and a nitro group, which is a common pharmacophore in various bioactive molecules. This guide provides a putative synthetic route and characterization profile to facilitate its laboratory investigation.

Synthesis Workflow

The synthesis of the target compound is proposed to be a two-step process, beginning with the synthesis of the key intermediate, 4-(diisobutylamino)-3-nitrobenzaldehyde, followed by a Knoevenagel condensation with 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Synthesis of 4-(diisobutylamino)-3-nitrobenzaldehyde

A plausible method for the synthesis of this starting material involves the nitration of 4-(diisobutylamino)benzaldehyde.

-

Reaction Setup: To a stirred solution of 4-(diisobutylamino)benzaldehyde (1.0 eq) in concentrated sulfuric acid at 0 °C, a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

-

Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with cold water until neutral and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(diisobutylamino)-3-nitrobenzaldehyde.

Synthesis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

The target compound is synthesized via a Knoevenagel condensation of the aldehyde intermediate with 2-thiobarbituric acid.[1][2]

-

Reaction Setup: A mixture of 4-(diisobutylamino)-3-nitrobenzaldehyde (1.0 eq), 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (1.0 eq), and a catalytic amount of piperidine or a few drops of acetic acid in a suitable solvent such as ethanol is prepared.[1][3]

-

Reaction Progression: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol to afford the pure target compound.

Data Presentation

Table 1: Expected Quantitative Data

| Parameter | Expected Value |

| Molecular Formula | C₁₉H₂₄N₄O₄S |

| Molecular Weight | 420.49 g/mol |

| Yield | 75-85% |

| Melting Point | >250 °C (with decomposition) |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol and methanol |

Table 2: Representative Characterization Data

| Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.1 (s, 1H, NH), 11.9 (s, 1H, NH), 8.3-8.5 (m, 2H, Ar-H), 7.5 (d, 1H, Ar-H), 3.0-3.2 (m, 4H, N-CH₂), 1.9-2.1 (m, 2H, CH), 0.8-1.0 (d, 12H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 178.5 (C=S), 163.2 (C=O), 161.8 (C=O), 155.1, 148.9, 140.2, 135.6, 130.4, 125.7, 122.3, 115.8 (Ar-C & C=C), 55.6 (N-CH₂), 27.8 (CH), 19.9 (CH₃) |

| IR (KBr, cm⁻¹) | 3200-3100 (N-H stretching), 1710-1680 (C=O stretching), 1580-1560 (C=C stretching), 1520 & 1340 (NO₂ stretching), 1250-1200 (C-N stretching), 1180-1150 (C=S stretching) |

| Mass Spectrometry (ESI-MS) | m/z 421.15 [M+H]⁺, 443.13 [M+Na]⁺ |

Potential Biological Activity and Signaling Pathway

Derivatives of pyrimidinedione are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[4][5][6][7] The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway, which leads to a downstream reduction in the production of pro-inflammatory cytokines.[7] In the context of cancer, these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.[4][5][6]

Caption: Potential signaling pathways modulated by the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The proposed synthetic route is based on well-established chemical transformations, and the expected characterization data are derived from analogous structures. The potential for this compound to exhibit anti-inflammatory and anticancer activities warrants its further investigation by researchers in the field of drug discovery and development.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. rltsc.edu.in [rltsc.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

** chercheurs, scientifiques et professionnels du développement de médicaments**

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for the compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Extensive literature and database searches have been conducted to collate available information on its biological activity, molecular targets, and effects on signaling pathways.

Please note: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research or documentation detailing the mechanism of action, biological targets, or therapeutic effects of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could be identified. The information presented herein is based on the general activities of structurally related pyrimidinedione derivatives.

Introduction to Pyrimidinedione Derivatives

The pyrimidinedione core is a common scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. Derivatives of this heterocyclic compound have been investigated for their potential as:

-

Anticancer agents

-

Antiviral agents

-

Antibacterial agents

-

Anti-inflammatory drugs

-

Inhibitors of various enzymes

The biological effects of these derivatives are highly dependent on the nature and position of the substituents on the pyrimidinedione ring.

Postulated Mechanism of Action

Based on the structural features of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, several potential mechanisms of action can be hypothesized. The presence of a nitrobenzylidene group and a thioxodihydropyrimidinedione core suggests potential interactions with various biological targets.

Potential as a Kinase Inhibitor

Many benzylidene derivatives of heterocyclic compounds are known to be inhibitors of protein kinases. The nitro group and the diisobutylamino substituent on the benzylidene ring could play a crucial role in binding to the ATP-binding pocket of various kinases, potentially disrupting cellular signaling pathways involved in cell proliferation, survival, and differentiation.

Interaction with Monocarboxylate Transporters (MCTs)

Structurally similar compounds have been investigated as inhibitors of monocarboxylate transporters, particularly MCT1. These transporters are crucial for the transport of lactate and other monocarboxylates across the cell membrane and are often upregulated in cancer cells to support their high glycolytic rate. Inhibition of MCTs can lead to intracellular acidification and metabolic stress, ultimately inducing cell death.

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, the following experimental approaches are recommended:

Target Identification and Validation

-

Kinase Profiling: A broad-panel kinase screen should be performed to identify potential kinase targets. This can be followed by in vitro kinase assays to determine the IC50 values for the most promising candidates.

-

Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in a cellular context.

-

Affinity Chromatography/Mass Spectrometry: This approach can help to pull down binding partners of the compound from cell lysates, providing an unbiased method for target identification.

Cellular Assays

-

Proliferation Assays: The effect of the compound on the proliferation of various cell lines (e.g., cancer cell lines) should be assessed using assays such as MTT or BrdU incorporation.

-

Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/PI staining followed by flow cytometry, and western blotting for caspase cleavage should be performed.

-

Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can reveal the effect of the compound on cell cycle progression.

-

Lactate Transport Assays: The inhibitory effect on MCTs can be measured by monitoring the uptake of radiolabeled lactate in cells.

Data Presentation (Hypothetical)

Should experimental data become available, it should be structured in clear, comparative tables.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >1000 |

Table 2: Hypothetical Cellular Activity

| Cell Line | GI50 (µM) |

| Cancer Cell Line 1 | 1.5 |

| Cancer Cell Line 2 | 5.2 |

| Normal Cell Line | >50 |

Visualization of Potential Signaling Pathways

The following diagrams illustrate hypothetical signaling pathways that could be affected by the compound, based on the postulated mechanisms of action.

Caption: Postulated inhibition of a kinase signaling pathway.

Caption: Hypothetical workflow of MCT1 inhibition.

Conclusion

While the specific mechanism of action for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione remains to be elucidated, its structural characteristics suggest that it may function as a kinase inhibitor or an inhibitor of monocarboxylate transporters. The experimental protocols outlined in this guide provide a clear path forward for researchers to investigate and characterize the biological activity of this compound. Further research is imperative to unlock its therapeutic potential and to provide the data necessary for a comprehensive understanding of its mechanism of action. its therapeutic potential and to provide the data necessary for a comprehensive understanding of its mechanism of action.

In vitro stability and solubility of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Technical Whitepaper: In Vitro Physicochemical and Metabolic Profiling

Compound: 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific experimental data on the in vitro stability and solubility of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The following guide provides a comprehensive overview of the standard experimental protocols and data presentation formats that would be used to characterize a novel compound of this nature. The quantitative data presented herein is illustrative and should not be considered factual for this specific molecule.

Introduction

The preclinical assessment of a drug candidate's aqueous solubility and metabolic stability is fundamental to drug discovery and development. These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability, efficacy, and potential for toxicity.

-

Solubility directly impacts the dissolution rate and concentration of a drug available for absorption in the gastrointestinal tract and other biological fluids. Poor solubility is a major hurdle leading to low and variable bioavailability.

-

In Vitro Stability , assessed in various matrices such as pH buffers, plasma, and liver microsomes, provides an early indication of a compound's chemical robustness and its susceptibility to metabolic degradation. Rapid degradation can lead to a short in vivo half-life, requiring more frequent or higher doses.

This document outlines the standard methodologies and data frameworks for evaluating the kinetic solubility, thermodynamic solubility, pH stability, and plasma stability of a novel chemical entity.

Data Presentation: Illustrative Summary

The following tables summarize representative data that would be generated during a typical in vitro profiling campaign.

Table 1: Aqueous Solubility Profile (Illustrative Data)

| Assay Type | Method | Endpoint | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | Nephelometry | First Precipitation | 15.2 | 35.1 |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | Equilibrium | 9.8 | 22.6 |

Table 2: In Vitro Stability Profile (Illustrative Data)

| Assay Type | Matrix | pH | Incubation Time (min) | Half-Life (t½, min) | % Remaining at 60 min |

| pH Stability | Phosphate Buffered Saline | 7.4 | 0, 15, 30, 60, 120 | > 120 | 98.2 |

| pH Stability | Glycine-HCl Buffer | 2.0 | 0, 15, 30, 60, 120 | 85.4 | 65.1 |

| Plasma Stability | Human Plasma | 7.4 | 0, 15, 30, 60 | > 120 | 96.5 |

| Plasma Stability | Rat Plasma | 7.4 | 0, 15, 30, 60 | 102.1 | 78.3 |

Experimental Protocols

Protocol: Aqueous Kinetic Solubility Assay

Objective: To determine the solubility of a compound in aqueous buffer following direct dilution from a DMSO stock, providing an estimate of solubility under conditions often used in high-throughput screening.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Compound Addition: Using a liquid handler, add 2 µL of the 10 mM stock solution to 198 µL of Phosphate Buffered Saline (PBS) at pH 7.4 in a clear-bottom 96-well microplate. This results in a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Shake the plate for 2 hours at room temperature, protected from light.

-

Measurement: Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The concentration at which the first sign of precipitation is detected (i.e., a significant increase in nephelometric turbidity units compared to a buffer/DMSO control) is reported as the kinetic solubility. A standard curve of known concentrations of a reference compound is used for quantification.

Protocol: Aqueous Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer, which represents its true solubility limit.

Methodology:

-

Compound Addition: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial containing 1 mL of Phosphate Buffered Saline (PBS) at pH 7.4.

-

Equilibration: Cap the vial and agitate it in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at 14,000 rpm for 20 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a calibration curve prepared with known concentrations of the compound.

Protocol: Plasma Stability Assay

Objective: To assess the stability of a compound in plasma to evaluate its susceptibility to degradation by plasma enzymes (e.g., esterases, amidases).

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock to 100 µM in acetonitrile.

-

Reaction Initiation: Pre-warm human or rat plasma to 37°C. Add 5 µL of the 100 µM working solution to 495 µL of the pre-warmed plasma to achieve a final compound concentration of 1 µM.

-

Time-Point Sampling: Incubate the mixture in a water bath at 37°C. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the samples vigorously and centrifuge at 4°C for 15 minutes to pellet precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the nephelometry-based kinetic solubility assay.

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Caption: Workflow for the in vitro plasma stability assay.

Spectroscopic Analysis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provides standardized experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from the spectroscopic analysis of the target compound. This data is extrapolated from known spectral data of structurally similar molecules, including dihydropyrimidinone derivatives and 3-nitrobenzaldehyde.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | NH (Thioamide) |

| ~9.5 - 10.5 | Singlet (broad) | 1H | NH (Amide) |

| ~8.0 - 8.5 | Singlet | 1H | Vinyl CH |

| ~7.5 - 8.0 | Multiplet | 3H | Aromatic CH |

| ~3.0 - 3.5 | Multiplet | 4H | N-CH₂ (Diisobutyl) |

| ~1.8 - 2.2 | Multiplet | 2H | CH (Diisobutyl) |

| ~0.8 - 1.2 | Doublet | 12H | CH₃ (Diisobutyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 185 | C=S (Thioamide) |

| ~160 - 170 | C=O (Amide) |

| ~150 - 160 | Aromatic C-N & C-NO₂ |

| ~120 - 140 | Aromatic & Vinyl C |

| ~100 - 110 | C5 of Pyrimidinedione |

| ~50 - 60 | N-CH₂ (Diisobutyl) |

| ~25 - 30 | CH (Diisobutyl) |

| ~15 - 25 | CH₃ (Diisobutyl) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| [M+H]⁺ | Molecular Ion Peak |

| [M+Na]⁺ | Sodium Adduct |

| Fragments | Corresponding to loss of isobutyl, nitro, and other functional groups |

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3400 | N-H Stretching |

| 2800 - 3000 | C-H Stretching (Aliphatic) |

| 1650 - 1750 | C=O Stretching (Amide) |

| 1500 - 1550 | N-O Stretching (Nitro) |

| 1300 - 1350 | C-N Stretching |

| 1100 - 1200 | C=S Stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation : Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal resolution and sensitivity.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate all peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.

-

Instrumentation : Employ a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like electrospray ionization (ESI).

-

Data Acquisition :

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Set the mass range to scan for the expected molecular weight of the compound and its potential fragments.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to generate a fragmentation pattern.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and determine the accurate mass. Compare the experimental mass to the calculated theoretical mass to confirm the elemental composition. Interpret the fragmentation pattern from MS/MS data to corroborate the proposed structure.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Typically, the spectrum is scanned over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis : The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis process.

An In-depth Technical Guide to the Potential Biological Targets of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Disclaimer: Direct experimental data for the biological targets of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not available in the public domain. This guide synthesizes information from studies on structurally related compounds to propose potential biological targets and outlines the experimental methodologies required for their validation.

Introduction

The compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione belongs to the family of pyrimidine derivatives, a class of heterocyclic compounds known for a wide range of pharmacological activities. Its structure, featuring a thiobarbiturate core, a substituted nitrobenzylidene group, and a diisobutylamino moiety, suggests several potential interactions with biological systems. This document explores these potential targets based on the known activities of similar chemical structures and provides a framework for experimental investigation.

Potential Biological Targets and Rationale

Based on the structural motifs of the query compound, several potential biological targets can be hypothesized.

-

Enzyme Inhibition:

-

Cyclic Nucleotide Synthetases and Phosphodiesterases (PDEs): Pyridopyrimidine derivatives have been identified as inhibitors of guanylyl cyclase and adenylyl cyclase.[1] Additionally, fused pyrimidine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), which is a key enzyme in inflammatory pathways.[2] The pyrimidine core of the query compound suggests it may interact with these enzyme families.

-

Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been developed as novel EGFR inhibitors for non-small cell lung cancer.[3]

-

DNA Polymerase III: A nitrobenzylidene derivative has been shown to inhibit DNA polymerase III in methicillin-resistant Staphylococcus aureus (MRSA).[4]

-

-

Modulation of Signaling Pathways:

-

Ion Channel Modulation:

-

Voltage-Gated Sodium and Calcium Channels: The thiobarbiturate core is structurally related to barbiturates, which are known to act on GABA-A receptors and voltage-gated ion channels. Anticonvulsants often target voltage-gated sodium and calcium channels.[7]

-

-

Antimicrobial Activity:

-

Nitro-containing compounds and dithiocarbamate derivatives have been evaluated for their antibacterial and antifungal activities.[5] The nitro group and the overall structure of the query compound suggest potential antimicrobial properties.

-

Data Presentation: Biological Activities of Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Table 1: Inhibition of Cyclic Nucleotide Synthesis by a Pyridopyrimidine Derivative (BPIPP) [1]

| Cell Line | Stimulant | BPIPP Concentration (µM) | Inhibition of cGMP accumulation |

| T84 | 0.1 µM STa | 50 | Significant |

| T84 | 1 µM STa | 50 | Significant |

Table 2: Anti-inflammatory Activity of Tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidine Derivatives [6]

| Compound | Concentration (µM) | Inhibition of NO Production | Inhibition of IL-6 Secretion | Inhibition of TNF-α Secretion |

| A2 | 10 | Significant | Significant | Significant |

| A6 | 10 | Significant | Significant | Significant |

| B7 | 10 | Significant | Significant | Significant |

Table 3: Antibacterial Activity of a Nitrobenzylidene Derivative (NBH) against S. aureus [4]

| Strain | MIC (µg/mL) |

| Methicillin-sensitive S. aureus (MSSA) | Not Specified |

| Methicillin-resistant S. aureus (MRSA) | Not Specified |

Experimental Protocols

To investigate the potential biological targets of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, the following experimental protocols are proposed.

-

Guanylyl and Adenylyl Cyclase Inhibition Assay:

-

Culture T84 human colorectal carcinoma cells.

-

Pre-treat cells with various concentrations of the test compound or vehicle (e.g., 0.1% DMSO) for 10 minutes.

-

Stimulate the cells with an appropriate agonist (e.g., STa for guanylyl cyclase) for 10 minutes.

-

Lyse the cells and measure the intracellular and extracellular concentrations of cGMP or cAMP using an enzyme immunoassay (EIA) kit.

-

Calculate the percent inhibition of cyclic nucleotide synthesis compared to the vehicle-treated control.

-

-

Phosphodiesterase 4 (PDE4) Inhibition Assay:

-

Utilize a commercially available PDE4 enzyme activity assay kit.

-

Incubate recombinant human PDE4 with various concentrations of the test compound.

-

Initiate the reaction by adding a fluorescently labeled cAMP substrate.

-

After a set incubation period, add a stop reagent that terminates the enzymatic reaction and develops the fluorescent signal.

-

Measure the fluorescence intensity and calculate the IC50 value of the test compound.

-

-

NF-κB Activation Assay:

-

Culture RAW264.7 macrophage cells.

-

Pre-treat the cells with the test compound for a specified time.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Perform nuclear extraction to separate nuclear and cytoplasmic proteins.

-

Analyze the nuclear translocation of the NF-κB p65 subunit using Western blotting.

-

Investigate the degradation of IκBα in the cytoplasm by Western blotting.

-

-

MAPK Phosphorylation Assay:

-

Culture RAW264.7 cells and pre-treat with the test compound.

-

Stimulate the cells with LPS.

-

Lyse the cells and perform Western blot analysis to detect the phosphorylated forms of MAPKs (e.g., p-ERK, p-JNK, p-p38) using specific antibodies.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use a broth microdilution method according to CLSI guidelines.

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Incubate the plates under appropriate conditions.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Mandatory Visualizations

Caption: Proposed inhibition of the NF-κB signaling pathway.

Caption: Potential inhibition points in the MAPK signaling cascade.

Caption: A generalized workflow for target identification and validation.

Conclusion

While direct evidence is lacking, the structural characteristics of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione suggest a range of potential biological targets, primarily centered around enzyme inhibition and modulation of inflammatory signaling pathways. The experimental protocols outlined in this guide provide a clear path for the systematic investigation of these potential targets. Further research, beginning with the proposed in vitro and cell-based assays, is essential to elucidate the precise mechanism of action and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective in vivo and in vitro activities of 3,3′-4-nitrobenzylidene-bis-4-hydroxycoumarin against methicillin-resistan… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Crystal Structure of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

A comprehensive search of scientific literature and crystallographic databases did not yield specific information on the crystal structure, detailed experimental protocols, or established signaling pathways for the compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

While data for this exact molecule is not publicly available, this guide will provide a framework for the type of information typically presented in a technical whitepaper on the crystal structure of a novel compound. This will include hypothetical data tables and experimental protocols based on common practices for similar pyrimidine derivatives.

Introduction

Derivatives of 2-thioxodihydropyrimidine are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a substituted benzylidene moiety at the 5-position can significantly influence the molecule's steric and electronic properties, potentially leading to interactions with various biological targets. The title compound, featuring a diisobutylamino and a nitro group on the benzylidene ring, presents a unique combination of substituents that could modulate its pharmacological profile. An understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships and guiding further drug development efforts.

Hypothetical Crystallographic Data

Should the crystal structure be determined, the data would be presented in a format similar to the table below. This data provides the fundamental parameters of the crystal lattice and the refinement statistics of the structural model.

| Parameter | Hypothetical Value |

| Chemical Formula | C21H28N4O4S |

| Formula Weight | 444.54 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 14.789(5) |

| α (°) | 90 |

| β (°) | 105.12(2) |

| γ (°) | 90 |

| Volume (ų) | 2234.5(14) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.320 |

| Absorption Coefficient (mm⁻¹) | 0.19 |

| F(000) | 944 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 15678 |

| Independent reflections | 5123 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental procedures that would be employed for the synthesis, crystallization, and structure determination of a novel compound like the one .

Synthesis

The synthesis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione would likely be achieved through a Knoevenagel condensation reaction.

Procedure:

-

Preparation of the Aldehyde: 4-(Diisobutylamino)-3-nitrobenzaldehyde would be synthesized first. This could involve the nitration of 4-(diisobutylamino)benzaldehyde or the nucleophilic aromatic substitution of a suitable precursor.

-

Condensation Reaction: An equimolar mixture of 4-(diisobutylamino)-3-nitrobenzaldehyde and 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (also known as 2-thiobarbituric acid) would be dissolved in a suitable solvent such as ethanol or acetic acid.

-

Catalysis: A catalytic amount of a base, like piperidine or pyridine, would be added to the reaction mixture.

-

Reaction Conditions: The mixture would be refluxed for several hours and the reaction progress monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture would be cooled, and the resulting precipitate filtered, washed with a cold solvent, and dried. The crude product would then be purified by recrystallization or column chromatography to yield the final compound.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Procedure:

-

Solvent Selection: A range of solvents and solvent mixtures would be screened to find a suitable system where the compound has moderate solubility.

-

Slow Evaporation: A saturated solution of the compound would be prepared in a suitable solvent (e.g., a mixture of dichloromethane and methanol) in a loosely covered vial. The solvent would be allowed to evaporate slowly at room temperature over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent would be placed in a small, open container. This container would then be placed in a larger, sealed vessel containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent). The vapor of the volatile solvent would slowly diffuse into the anti-solvent, gradually reducing the solubility of the compound and promoting crystal growth.

X-ray Data Collection and Structure Refinement

The determination of the molecular structure from a single crystal is performed using X-ray crystallography.

Procedure:

-

Crystal Mounting: A suitable single crystal would be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Processing: The collected diffraction images would be processed to integrate the reflection intensities and perform corrections for absorption and other experimental factors.

-

Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Visualization of Methodologies

To illustrate the interconnectedness of the experimental procedures, the following workflow diagram is provided.

Caption: A flowchart illustrating the major steps from synthesis to the final determination of the crystal structure.

Hypothetical Signaling Pathway Involvement

Given the structural motifs present in the title compound, it could potentially interact with various signaling pathways implicated in cell growth and proliferation, such as the PI3K/Akt pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition.

Caption: A diagram showing a potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Conclusion

While the specific crystal structure of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione remains to be elucidated, this guide provides a comprehensive overview of the necessary experimental procedures and data presentation standards for such a study. The determination of its three-dimensional structure would be a valuable contribution to the field of medicinal chemistry, enabling a deeper understanding of its potential therapeutic applications and facilitating the design of more potent and selective analogs. Future research efforts should be directed towards the successful synthesis and crystallization of this compound to unlock its full therapeutic potential.

Quantum Mechanical Calculations for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the application of quantum mechanical (QM) calculations in the analysis of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, a molecule of interest in drug development. We detail the theoretical background of key QM methods, including Density Functional Theory (DFT), Hartree-Fock (HF), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. This guide presents hypothetical yet representative data from these calculations in structured tables and provides detailed protocols for each computational experiment. Furthermore, we visualize the computational workflow and logical relationships using the DOT language for Graphviz. This document is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry.

Introduction

The molecule 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione belongs to the pyrimidinedione class of compounds, which are known for their diverse biological activities. Understanding the electronic structure, reactivity, and interaction of this molecule with biological targets at a quantum level is crucial for rational drug design and development. Quantum mechanics offers a powerful lens to investigate molecular properties that are not accessible through classical molecular mechanics.[1][2] By modeling the electronic behavior of molecules, QM methods can provide invaluable insights into reaction mechanisms, binding affinities, and spectroscopic properties, thereby guiding the optimization of lead compounds.[1][3]

This guide will explore the application of several key quantum mechanical methods to elucidate the properties of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Theoretical Background of Quantum Mechanical Methods

Quantum mechanics has become an indispensable tool in computational drug design, providing precise molecular insights.[1] The primary QM methods discussed in this guide are Density Functional Theory (DFT), Hartree-Fock (HF) theory, and the hybrid QM/MM method.

-

Density Functional Theory (DFT): DFT is a computational quantum mechanical method widely used to model the electronic structure of molecules with a good balance of accuracy and computational cost.[1] It is based on the principle that the energy of a molecule can be determined from its electron density.

-

Hartree-Fock (HF) Method: The Hartree-Fock method is a foundational wave function-based quantum mechanical approach used to compute molecular electronic structures.[1] It provides a good starting point for more advanced and accurate methods.

-

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM method is a hybrid approach that combines the accuracy of QM for a critical region of a molecular system (e.g., a ligand and the active site of a protein) with the efficiency of molecular mechanics (MM) for the larger, less critical part of the system (e.g., the rest of the protein and solvent).[1]

Computational Protocols

This section details the methodologies for performing quantum mechanical calculations on 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Geometry Optimization

The first step in any quantum mechanical calculation is to find the lowest energy conformation of the molecule.

Protocol:

-

Initial Structure Generation: The 3D structure of the molecule is built using a molecular editor and subjected to a preliminary energy minimization using a classical force field (e.g., MMFF94).

-

Quantum Mechanical Optimization: The resulting structure is then optimized at the desired level of theory. For this molecule, we recommend the B3LYP functional with the 6-31G(d,p) basis set for DFT calculations and the HF/6-31G(d,p) level for Hartree-Fock calculations.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Electronic Properties Calculation

Once the geometry is optimized, various electronic properties can be calculated.

Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the desired level of theory and basis set.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity.

-

Dipole Moment Calculation: The molecular dipole moment is calculated to understand the molecule's polarity.

-

Mulliken Population Analysis: A Mulliken population analysis is performed to determine the partial charges on each atom.

QM/MM Docking and Binding Energy Calculation

To study the interaction of the molecule with a biological target, a QM/MM approach can be employed.

Protocol:

-

System Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, assigning protonation states, and removing water molecules.

-

Classical Docking: The ligand is docked into the active site of the protein using a classical docking program to obtain an initial binding pose.

-

QM/MM System Definition: The system is partitioned into a QM region and an MM region. The QM region typically includes the ligand and the key amino acid residues in the active site. The rest of the protein and solvent form the MM region.

-

QM/MM Optimization: The geometry of the QM region is optimized while keeping the MM region fixed.

-

Binding Energy Calculation: The binding energy is calculated using the following equation: ΔE_binding = E_complex(QM/MM) - E_protein(MM) - E_ligand(QM)

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the quantum mechanical calculations on 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

Table 1: Calculated Electronic Properties

| Property | DFT (B3LYP/6-31G(d,p)) | Hartree-Fock (HF/6-31G(d,p)) |

| Total Energy (Hartree) | -2345.6789 | -2344.1234 |

| HOMO Energy (eV) | -6.234 | -8.912 |

| LUMO Energy (eV) | -2.145 | -0.567 |

| HOMO-LUMO Gap (eV) | 4.089 | 8.345 |

| Dipole Moment (Debye) | 5.67 | 6.12 |

Table 2: Mulliken Atomic Charges (Selected Atoms)

| Atom | DFT (B3LYP/6-31G(d,p)) | Hartree-Fock (HF/6-31G(d,p)) |

| O(nitro)1 | -0.456 | -0.512 |

| O(nitro)2 | -0.458 | -0.515 |

| N(nitro) | 0.890 | 0.950 |

| N(amino) | -0.321 | -0.380 |

| S(thio) | -0.112 | -0.150 |

Table 3: QM/MM Binding Energy Calculation

| Parameter | Value |

| QM Region | Ligand + Active Site Residues (e.g., TYR123, SER45, HIS89) |

| MM Region | Remainder of Protein and Solvent |

| QM/MM Binding Energy (kcal/mol) | -12.5 |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships described in this guide.

Caption: Workflow for Quantum Mechanical Calculations.

Caption: QM/MM System Partitioning Logic.

Caption: Interrelation of Calculated Properties.

Conclusion

Quantum mechanical calculations provide a robust framework for understanding the intrinsic properties of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. By employing methods such as DFT, HF, and QM/MM, researchers can gain deep insights into its electronic structure, reactivity, and binding interactions with biological targets. The data and protocols presented in this guide offer a starting point for further computational studies aimed at optimizing the therapeutic potential of this and related compounds. The continued development of computational methods and hardware will further enhance the role of quantum chemistry in drug discovery.[4]

References

Preliminary cytotoxicity screening of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Navigating the Cytotoxic Potential of Novel Pyrimidine Derivatives: A Technical Overview

Disclaimer: As of the latest literature survey, specific preliminary cytotoxicity data for the compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not publicly available. This guide, therefore, presents a comprehensive overview based on the cytotoxic evaluation of structurally related pyrimidine and benzylidene derivatives to provide a representative framework for researchers, scientists, and drug development professionals. The experimental protocols and potential mechanisms discussed are based on established methodologies for analogous compounds and serve as a foundational reference for future studies on this specific molecule.

Introduction

Derivatives of pyrimidine and benzylidene are recognized for their diverse pharmacological activities, including their potential as anticancer agents. These compounds often exert their effects through various mechanisms, such as the inhibition of key enzymes in signaling pathways or the induction of apoptosis. The preliminary cytotoxicity screening of a novel compound like 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a critical first step in the drug discovery pipeline to assess its potential as a therapeutic agent. This technical guide outlines the typical methodologies employed in such screenings and presents a compilation of data from related compounds to offer insights into the potential cytotoxic profile of this class of molecules.

Data Presentation: Cytotoxicity of Structurally Related Pyrimidine Derivatives

The following tables summarize the cytotoxic activity of various substituted pyrimidine derivatives against different cell lines, as reported in the literature. This data provides a comparative baseline for the potential efficacy of novel compounds within this chemical class.

Table 1: Cytotoxicity of Substituted Pyrimidines against Mouse Fibroblast (3T3) Cell Line

| Compound ID | IC50 (µM)± SD | Cytotoxicity Level |

| Derivative 7 | 27.038 ± 0.26 | Weak |

| Derivative 20 | 22.4 ± 0.76 | Weak |

| Derivative 2 | 19.482 ± 0.406 | Moderate |

| Derivative 10 | 7.038 ± 0.26 | Cytotoxic |

Data sourced from a study on free radical scavenging and cytotoxic activities of substituted pyrimidines.[1]

Table 2: Antiproliferative Activity of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates

| Compound ID | Cell Line | IC50 (µg/mL) | IC50 (µM) |

| Compound 2 | MCF-7 | 4.3 ± 0.11 | 0.013 |

| Compound 4 | BALB 3T3 | 8.37 | Not Reported |

| Compound 7 | BALB 3T3 | 2754 | 8.8 |

Data from a study on the design and antiproliferative activity of thieno[2,3-d]pyrimidine derivatives against breast cancer cell lines.[2]

Experimental Protocols

A standard method for determining the in vitro cytotoxicity of a novel compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Representative Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Human cancer cell lines (e.g., A549, MCF-7, or HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Cells are harvested from culture flasks using trypsin-EDTA.

-

A cell suspension of a specific density (e.g., 5 x 10^4 cells/mL) is prepared.

-

100 µL of the cell suspension is seeded into each well of a 96-well microplate and incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

The test compound, 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

A series of dilutions of the test compound are prepared in the culture medium.

-

The medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the test compound is added. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

The medium containing MTT is then carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability against the compound concentration.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

Hypothetical Signaling Pathway

Given that many pyrimidine derivatives exhibit anticancer properties by interfering with cell signaling, the following diagram depicts a hypothetical signaling pathway that could be a target for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This is a generalized representation and would require experimental validation.

References

Homology Modeling of Protein Targets for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homology modeling process for potential protein targets of the compound 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Based on existing literature for structurally similar pyrimidine-2,4,6-trione derivatives, the primary protein targets identified are Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9), and mutant Superoxide Dismutase 1 (SOD1). This document outlines the theoretical and practical steps involved in building three-dimensional models of these protein targets, a critical step in structure-based drug design and understanding the compound's mechanism of action. Detailed experimental protocols for assessing the inhibitory activity of the compound against these targets are also provided, alongside visualizations of relevant signaling pathways and the homology modeling workflow.

Introduction

5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione belongs to the class of pyrimidine-2,4,6-trione derivatives. Compounds with this core structure have shown significant biological activity, notably as inhibitors of matrix metalloproteinases (MMPs) and as modulators of mutant SOD1 aggregation. Understanding the interaction of this specific compound with its protein targets at a molecular level is paramount for rational drug design and optimization. Homology modeling, a computational technique to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein, serves as a powerful tool in the absence of experimentally determined structures.

This guide will focus on the homology modeling of three putative protein targets:

-

Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9): These zinc-dependent endopeptidases are involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and inflammation.

-

Mutant Superoxide Dismutase 1 (SOD1): Mutations in SOD1 are associated with familial amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease. The aggregation of mutant SOD1 is a key pathological feature of the disease.

Data Presentation: Quantitative Analysis

A thorough literature search did not yield specific quantitative data (e.g., IC50 values) for the inhibitory activity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione against MMP-2, MMP-9, or mutant SOD1. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Inhibitory Activity against Matrix Metalloproteinases

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | MMP-2 | Fluorogenic Substrate Assay | Data not available | |

| 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | MMP-9 | Gelatin Zymography | Data not available |

Table 2: Inhibition of Mutant SOD1 Aggregation

| Compound | Mutant SOD1 Variant | Assay Type | IC50 (µM) | Reference |

| 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | e.g., G93A | Thioflavin T Aggregation Assay | Data not available |

Experimental Protocols

MMP-2 and MMP-9 Inhibition Assay: Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.

Materials:

-

Polyacrylamide gel containing gelatin

-

Tris-Glycine SDS running buffer

-

Sample buffer (non-reducing)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100)

-

Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)

-

Destaining solution (e.g., methanol:acetic acid:water)

-

Recombinant human MMP-2 and MMP-9

-

Test compound (5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)

Procedure:

-

Prepare polyacrylamide gels co-polymerized with gelatin (e.g., 1 mg/mL).

-

Mix recombinant MMP-2 or MMP-9 with varying concentrations of the test compound in a suitable buffer and incubate for a predetermined time.

-

Add non-reducing sample buffer to the enzyme-inhibitor mixtures.

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.

-

Incubate the gel in the incubation buffer at 37°C for 12-24 hours to allow for gelatin digestion by the active MMPs.

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel to visualize the zones of gelatinolysis, which will appear as clear bands against a blue background.

-

Quantify the band intensity to determine the inhibitory effect of the compound and calculate the IC50 value.

Mutant SOD1 Aggregation Inhibition Assay: Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid-like fibrils, characteristic of mutant SOD1 aggregation.

Materials:

-

Recombinant mutant SOD1 protein (e.g., G93A variant)

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

-

Test compound

Procedure:

-

Prepare solutions of the test compound at various concentrations in the assay buffer.

-

In a 96-well plate, mix the recombinant mutant SOD1 protein with the different concentrations of the test compound.

-

Add ThT to each well to a final concentration of ~10-20 µM.

-

Induce aggregation of SOD1 (this can be achieved through various methods such as incubation at 37°C with agitation, or the addition of a denaturant).

-

Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Plot the fluorescence intensity against time for each compound concentration.

-

Determine the extent of inhibition by comparing the fluorescence of samples with the compound to a control without the compound.

-

Calculate the IC50 value for the inhibition of aggregation.

Homology Modeling Workflow

The process of homology modeling can be broken down into four main steps: template selection, sequence alignment, model building, and model validation.

Template Selection

The first and most critical step is to identify a suitable template structure from the Protein Data Bank (PDB). The quality of the final model is highly dependent on the choice of the template.

-

Methods: Sequence similarity search tools like BLAST (Basic Local Alignment Search Tool) or more sensitive methods like HHpred are used to search the PDB for proteins with known structures that are homologous to the target sequence.

-

Criteria for a good template:

-

High sequence identity (>30% is generally acceptable, >50% is good).

-

High resolution of the crystal structure (<2.5 Å).

-

Similar function and origin to the target protein.

-

Presence of any necessary co-factors or ligands.

-

Sequence Alignment

Once a template is selected, the amino acid sequence of the target protein is aligned with the sequence of the template. The accuracy of this alignment is crucial for the quality of the final model.

-

Methods: Multiple sequence alignment programs like ClustalW or T-Coffee can be used to generate an optimal alignment. Manual adjustments may be necessary, especially in regions of low sequence similarity.

Model Building

Using the sequence alignment and the 3D coordinates of the template, a model of the target protein is constructed.

-

Software: Automated homology modeling servers like SWISS-MODEL and standalone programs like MODELLER are widely used for this purpose. These tools work by copying the coordinates of the aligned residues from the template to the model and building the coordinates for insertions (loops) and side chains that differ from the template.

Model Validation

The final step is to assess the quality of the generated model to ensure it is a reasonable representation of the protein's structure.

-

Methods:

-

Ramachandran Plot: This plot analyzes the phi (φ) and psi (ψ) dihedral angles of the protein backbone. A good quality model will have the majority of its residues in the most favored regions of the plot.

-

Stereochemical checks: Programs like PROCHECK assess the stereochemical quality of the model, including bond lengths, bond angles, and planarity.

-

Energy calculations: The overall energy of the model can be calculated to identify any regions with high, unfavorable energy.

-

QMEAN (Qualitative Model Energy ANalysis): This is a composite scoring function that provides a global and local quality estimate of the model.

-

Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved can provide context for the compound's potential therapeutic effects.

MMP-2 and MMP-9 Signaling Pathway

MMP-2 and MMP-9 are key players in extracellular matrix (ECM) remodeling, a process crucial for cell migration, invasion, and angiogenesis. Their expression and activity are tightly regulated by a variety of signaling pathways.

Mutant SOD1 Aggregation Pathway in ALS

Mutations in the SOD1 gene lead to the production of a misfolded protein that is prone to aggregation. These aggregates are a hallmark of familial ALS and are thought to contribute to motor neuron death through various mechanisms.

Conclusion

This technical guide provides a framework for the homology modeling of MMP-2, MMP-9, and mutant SOD1, the putative protein targets for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. By following the outlined workflow and experimental protocols, researchers can generate robust 3D models of these targets and experimentally validate the inhibitory potential of the compound. The resulting structural insights will be invaluable for understanding the compound's mechanism of action and for guiding future lead optimization efforts in the development of novel therapeutics for diseases such as cancer and amyotrophic lateral sclerosis. The lack of publicly available quantitative data for the specific compound of interest highlights the need for further experimental investigation to fully characterize its biological activity.

Methodological & Application

Application Notes and Protocols for Kinase Assays Using 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, a small molecule inhibitor belonging to the pyrimidine derivative class, in kinase assays. Compounds with a pyrimidine scaffold have shown potential as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Due to the limited publicly available data on the specific kinase targets of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, this document will provide generalized protocols for assessing its inhibitory activity against key kinases often modulated by similar compounds. These include c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and Akt (Protein Kinase B). The provided protocols and data are based on established methodologies for pyrimidine-based kinase inhibitors and are intended to serve as a comprehensive guide for researchers.

Potential Signaling Pathways of Interest

Thiobarbituric acid derivatives, structurally related to the compound of interest, have been observed to modulate stress-activated protein kinase pathways. The following diagram illustrates a simplified signaling cascade involving JNK and p38 MAPK, which are potential targets for this class of compounds.

The PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. The diagram below outlines this pathway.

Experimental Protocols

The following protocols describe in vitro methods to assess the inhibitory activity of 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione against JNK1, p38α, and Akt1 kinases. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a common and robust method for determining kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][2]

General Experimental Workflow

The workflow for a typical in vitro kinase inhibition assay is outlined below.

In Vitro JNK1 Inhibition Assay

This protocol is adapted from commercially available kinase assay platforms.[1]

Materials:

-

JNK1 enzyme

-

JNK substrate (e.g., ATF2)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

-

In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).

-

Add 2 µl of JNK1 enzyme solution to each well. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro p38α MAPK Inhibition Assay

This protocol is based on established methods for p38 kinase assays.[2]

Materials:

-

p38α MAPK enzyme

-

p38 substrate (e.g., ATF2)[3]

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

Procedure:

-

Follow the same steps for compound dilution and plate setup as described in the JNK1 assay protocol.

-

Add 2 µl of p38α MAPK enzyme solution to each well.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction and detect the signal using the ADP-Glo™ Kinase Assay reagents as described for the JNK1 assay.

-

Analyze the data to determine the IC₅₀ value for p38α inhibition.

In Vitro Akt1 Inhibition Assay

This protocol provides a framework for assessing inhibition of Akt1.

Materials:

-

Akt1 enzyme

-

Akt substrate (e.g., GSK-3 fusion protein)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

Procedure:

-

Prepare the compound dilutions and assay plate as outlined in the previous protocols.

-

Add 2 µl of Akt1 enzyme solution to each well.

-

Start the reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction and measure the luminescent signal following the ADP-Glo™ Kinase Assay protocol.

-

Calculate the IC₅₀ value from the dose-response curve.

Data Presentation

The inhibitory activity of a compound is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table provides representative IC₅₀ values for a pyrazolo-pyrimidine derivative against p38α MAPK, which can serve as a reference for the expected potency of pyrimidine-based inhibitors.[4]

| Kinase Target | Representative Compound | IC₅₀ (µM) |

| p38α MAPK | Compound 6f (a pyrazolo-pyrimidine) | 0.032[4] |

| JNK1 | - | Data not available |

| Akt1 | - | Data not available |

Note: The data for the representative compound is provided for illustrative purposes only. The actual IC₅₀ values for 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione will need to be determined experimentally.

Conclusion